molecular formula C19H20N2O3 B043427 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile CAS No. 30078-48-9

3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile

Cat. No.: B043427
CAS No.: 30078-48-9
M. Wt: 324.4 g/mol
InChI Key: LMGNGGBSQVPQCO-UHFFFAOYSA-N
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Description

3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile, also known as this compound, is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization :

    • Novel metallophthalocyanines containing 3,4,5-trimethoxybenzyloxy groups were synthesized and characterized for their properties. These compounds, including their synthesis, purification, and aggregation behavior, are of significant interest in the field of dyes and pigments (Ağırtaş, Cabir, & Özdemir, 2013).
    • The synthesis and crystal structure of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, a compound structurally related to 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile, were explored. This research is significant for understanding the molecular structure and potential applications of such compounds (Kavitha et al., 2006).
  • Biological Activity and Applications :

    • Research on 3-indol-1-ylpropionic acids and 1-(3-aminopropyl)indoles, synthesized from acrylonitrile derivatives, provides insights into the potential biological activities of these compounds. These substances, synthesized through catalytic reduction or hydrolysis of nitriles, could have applications in medicinal chemistry (Basanagoudar & Siddappa, 1967).
    • Synthesis and evaluation of 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives for their antitumor activity were studied. These compounds show potential as antitumor agents and have implications in developing new cancer therapies (Maddila et al., 2016).
  • Optoelectronic Applications :

    • The study of donor-acceptor substituted thiophene dyes, including thiophene dyes with acrylonitrile derivatives, revealed their potential applications in optoelectronic devices. These compounds could be significant in developing materials for protecting human eyes and optical sensors (Anandan et al., 2018).

Mechanism of Action

Properties

IUPAC Name

3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-22-17-10-14(11-18(23-2)19(17)24-3)9-15(12-20)13-21-16-7-5-4-6-8-16/h4-8,10-11,13,21H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGNGGBSQVPQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=CNC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301170419
Record name 3,4,5-Trimethoxy-α-[(phenylamino)methylene]benzenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30078-48-9
Record name 3,4,5-Trimethoxy-α-[(phenylamino)methylene]benzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30078-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trimethoxy-α-[(phenylamino)methylene]benzenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile in organic synthesis?

A: this compound serves as a valuable building block in organic synthesis, particularly for the construction of substituted pyrimidines. As demonstrated in the research paper [], it readily reacts with urea in the presence of sodium methoxide to yield 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol. This synthetic route highlights the compound's utility in accessing a class of heterocyclic compounds with potential biological activities.

Q2: Can you describe the reaction mechanism for the synthesis of 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol from this compound?

A: While the research paper [] doesn't delve into the detailed mechanism, the reaction likely proceeds through a condensation mechanism. Initially, urea is deprotonated by sodium methoxide, generating a nucleophilic urea anion. This anion attacks the electrophilic carbon of the nitrile group in this compound. Subsequent cyclization and tautomerization steps lead to the formation of the final pyrimidine ring system, 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol.

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